molecular formula C19H25N3O4 B2864129 8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-11-0

8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2864129
CAS No.: 1021101-11-0
M. Wt: 359.426
InChI Key: KUIHMHQDCMVNDK-UHFFFAOYSA-N
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Description

8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds Spiro compounds are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method starts with the preparation of the spiro core structure, followed by the introduction of the butanoyl and phenoxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as alkylation, cyclization, and purification through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[45]decane-2,4-dione stands out due to its unique combination of functional groups and spiro structure, which confer specific chemical and biological properties

Properties

IUPAC Name

8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-2-6-16(23)21-11-9-19(10-12-21)17(24)22(18(25)20-19)13-14-26-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIHMHQDCMVNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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